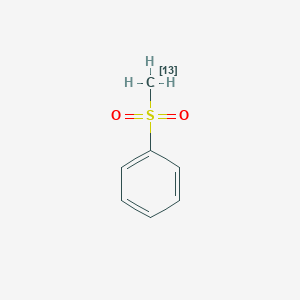
Methyl-13C phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-13C phenyl sulfone is an isotopically labeled compound where the carbon-13 isotope is incorporated into the methyl group of phenyl sulfone. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-13C phenyl sulfone typically involves the sulfonation of a phenyl compound with a methyl group that contains the carbon-13 isotope. One common method is the reaction of phenyl magnesium bromide with sulfur dioxide, followed by oxidation to form the sulfone. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled compound. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-13C phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the sulfone group can lead to the formation of sulfides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted phenyl sulfones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl-13C phenyl sulfone is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action of Methyl-13C phenyl sulfone in research applications involves its use as a tracer molecule. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This enables detailed studies of molecular interactions, reaction pathways, and metabolic processes .
Comparación Con Compuestos Similares
Phenyl sulfone: The non-labeled version of the compound.
Methyl phenyl sulfone: Without the carbon-13 isotope.
Other isotopically labeled sulfones: Such as Methyl-13C sulfone and Phenyl-13C sulfone.
Uniqueness: Methyl-13C phenyl sulfone is unique due to its isotopic labeling, which provides enhanced analytical capabilities in NMR spectroscopy and other techniques. This makes it particularly valuable in research settings where precise tracking and analysis of molecular behavior are required .
Propiedades
IUPAC Name |
(113C)methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDWETOKTFWTHA-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436306 |
Source


|
| Record name | Methyl-13C phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-53-0 |
Source


|
| Record name | Methyl-13C phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














